(5E)-3-(3-chlorophenyl)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of an imidazolidine-2,4-dione derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like piperidine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the imidazolidine ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(3-chlorophenyl)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Imidazolidine-2,4-dione derivatives are known for their potential as anticonvulsants, anti-inflammatory agents, and antimicrobial agents. Research into this specific compound could reveal similar or novel biological activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and reactions could be scaled up for commercial production.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione would depend on its specific biological activity. Generally, compounds of this class may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction could involve binding to the active site of an enzyme, modulating receptor activity, or altering ion channel function.
Comparison with Similar Compounds
Similar Compounds
(5E)-3-(3-chlorophenyl)-5-(benzylidene)imidazolidine-2,4-dione: Lacks the trimethoxy groups, which may affect its biological activity and chemical reactivity.
(5E)-3-(3-chlorophenyl)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione: Contains a single methoxy group, which could result in different pharmacological properties.
(5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione: Has two methoxy groups, potentially leading to intermediate properties between the trimethoxy and single methoxy derivatives.
Uniqueness
The presence of three methoxy groups in (5E)-3-(3-chlorophenyl)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione makes it unique compared to its analogs. These groups can influence the compound’s solubility, reactivity, and biological activity, potentially making it more effective in certain applications.
Properties
Molecular Formula |
C19H17ClN2O5 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H17ClN2O5/c1-25-15-8-7-11(16(26-2)17(15)27-3)9-14-18(23)22(19(24)21-14)13-6-4-5-12(20)10-13/h4-10H,1-3H3,(H,21,24)/b14-9+ |
InChI Key |
DAVAUGXPMPBXCD-NTEUORMPSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OC)OC |
Origin of Product |
United States |
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